molecular formula C8H8F3NO B1297676 2-Methoxy-5-(trifluoromethyl)aniline CAS No. 349-65-5

2-Methoxy-5-(trifluoromethyl)aniline

Cat. No. B1297676
CAS RN: 349-65-5
M. Wt: 191.15 g/mol
InChI Key: RKUSRLUGUVDNKP-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)aniline is an organic compound with the linear formula CH3OC6H3(CF3)NH2 . It is a member of (trifluoromethyl)benzenes . It may be used in chemical synthesis .


Synthesis Analysis

2-Methoxy-5-(trifluoromethyl)aniline is synthesized by reacting 2-methoxyaniline with trifluoromethyl iodide in the presence of a base. The reaction proceeds via nucleophilic substitution of the iodine atom by the aniline ring.


Molecular Structure Analysis

The chemical structure of 2-Methoxy-5-(trifluoromethyl)aniline comprises an aniline ring, a methoxy group, and a trifluoromethyl group. The trifluoromethyl group in 2-Methoxy-5-(trifluoromethyl)aniline is responsible for its lipophilicity and electron-withdrawing ability, making it a strong electrophile.


Physical And Chemical Properties Analysis

2-Methoxy-5-(trifluoromethyl)aniline exhibits several physical and chemical properties. It is sparingly soluble in water, ethanol, and ether, but it is soluble in most organic solvents. It has a melting point of 58-60 °C . The molecular weight of the compound is 191.15 .

Scientific Research Applications

Synthesis of Novel Compounds

2-Methoxy-5-(trifluoromethyl)aniline has been utilized in various synthesis processes. It is involved in the green synthesis of substituted diethyl(((2-methoxy-5-(trifluoromethyl)phenyl)amino)(phenyl)methyl)phosphonates, which have shown significant antioxidant activity, surpassing that of standard ascorbic acid in some cases (Tellamekala et al., 2019). Additionally, it's a component in the synthesis of new 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, highlighting its versatility in producing diverse chemical structures (Gong & Kato, 2004).

Fluorescence Studies and Quenching Mechanisms

The compound has been studied for its role in fluorescence quenching of boronic acid derivatives, contributing to understanding fluorescence mechanisms and interactions in various alcohols (Geethanjali et al., 2015). Such studies are crucial in developing fluorescence-based sensors and analytical methods.

Biomedical and Material Science Applications

In biomedical research, 2-Methoxy-5-(trifluoromethyl)aniline plays a role in nerve cell differentiation studies. It is part of polypyrrole/poly(2-methoxy-5 aniline sulfonic acid) composites, which, when subjected to electrical stimulation, significantly promote nerve cell differentiation. This finding is vital for medical implants and neurological applications (Liu et al., 2009).

Contribution to Organic Synthesis and Medicinal Chemistry

This compound is integral in developing various chemical reactions and synthesis processes that yield medically significant compounds. For instance, it is used in the synthesis of quinazoline and fused isoindolinone scaffolds, highlighting its importance in creating potentially therapeutic molecules (Wu et al., 2021).

Safety And Hazards

2-Methoxy-5-(trifluoromethyl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUSRLUGUVDNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344947
Record name 2-Methoxy-5-(trifluoromethyl)aniline
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Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(trifluoromethyl)aniline

CAS RN

349-65-5
Record name 2-Methoxy-5-(trifluoromethyl)aniline
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Record name 2-Methoxy-5-(trifluoromethyl)aniline
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Record name 2-Methoxy-5-(trifluoromethyl)aniline
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Synthesis routes and methods I

Procedure details

4-Methoxy-3-nitrobenzotrifluoride (95 g) in isopropanol (1.0 liter) and water (250 ml) was mixed with concentrated hydrochloric acid (15 ml). Iron powder (180 g) was added and the mixture was heated and stirred under reflux. After 90 minutes the mixture was cooled to 50° C. and filtered. The residue was washed with isopropanol and the combined filtrates evaporated. The residue was dissolved in toluene and the solution dried (MgSO4) and evaporated. The residue was triturated with light petroleum (b.p. 30°-40°) to give the 3-amino-4-methoxybenzotrifluoride as a colourless solid (68 g).
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95 g
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15 mL
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250 mL
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180 g
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Synthesis routes and methods II

Procedure details

A mixture of 4-methoxy-3-nitrobenzotrifluoride and 10% of 10% Pd/C in methanol was stirred under H2 atmosphere overnight at room temperature. The reaction mixture was filtered through celite, concentrated and dried under vacuum to provide product as an off white solid in 99% yield. ES/MS m/z 192.1 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-methoxy-5-(trifluoromethyl)aniline in the synthesis of α-aminophosphonates?

A1: 2-Methoxy-5-(trifluoromethyl)aniline serves as a key building block in the synthesis of α-aminophosphonates. The research describes a one-pot, three-component reaction where this compound reacts with an aromatic aldehyde and diethyl phosphite []. This reaction, catalyzed by meglumine sulfate, forms a new series of substituted diethyl(((2-methoxy-5-(trifluoromethyl)phenyl)amino)(phenyl)methyl)phosphonates. Essentially, 2-methoxy-5-(trifluoromethyl)aniline contributes to the core structure of these α-aminophosphonates.

Q2: The synthesized compounds exhibit antioxidant activity. Is there a relationship between the structure of the α-aminophosphonates and their antioxidant properties?

A2: While the paper doesn't delve into a detailed structure-activity relationship (SAR) analysis, it does highlight that among the synthesized α-aminophosphonates, compounds 4a and 4g demonstrated superior antioxidant activity compared to the standard ascorbic acid []. This finding suggests that specific structural modifications within the α-aminophosphonate scaffold, potentially influenced by the 2-methoxy-5-(trifluoromethyl)phenyl moiety, can significantly impact antioxidant potency. Further investigation into the SAR would be valuable to understand these relationships better.

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